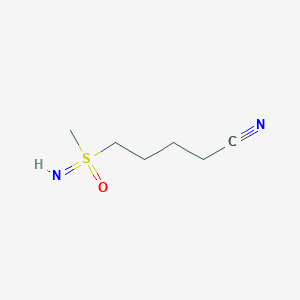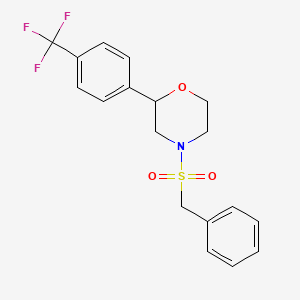
4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals. The molecule also contains a trifluoromethyl group attached to a phenyl ring, which can greatly influence the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholine ring, the benzylsulfonyl group, and the 4-(trifluoromethyl)phenyl group .Chemical Reactions Analysis
The trifluoromethyl group is known to be a strong electron-withdrawing group, which can greatly influence the reactivity of the molecule . The morpholine ring and the benzylsulfonyl group would also influence the molecule’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl, benzylsulfonyl, and morpholine groups .Scientific Research Applications
Antimicrobial Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, similar in structure to 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine, has been studied for its antimicrobial properties, particularly in the modulation of antibiotic activity against multidrug-resistant strains. This research found significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, suggesting a potential application in enhancing antibiotic efficacy against resistant microbial strains (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
Another study focused on aromatic sulfonamide derivatives, including those with morpholine groups, as inhibitors of carbonic anhydrase isoenzymes. These compounds, particularly 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related molecules, showed nanomolar inhibitory concentration levels against multiple carbonic anhydrase isoenzymes, indicating their potential in treating conditions related to these enzymes (Supuran et al., 2013).
Green Electrochemical Synthesis
The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, which are structurally related to the compound , was explored as a green, one-pot procedure. This method's significance lies in its environmentally friendly approach, indicating a potential application in sustainable chemical synthesis practices (Nematollahi & Esmaili, 2010).
Sulfurane Intermediate Formation in Alkyl Transfer Reactions
Research into the kinetics of reactions involving sulfonium centers with morpholine revealed insights into the formation of hypervalent intermediates. Such studies provide a deeper understanding of reaction mechanisms involving sulfonamide derivatives, potentially guiding the design of new chemical reactions and compounds (Young & Ruekberg, 1989).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-benzylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)16-8-6-15(7-9-16)17-12-22(10-11-25-17)26(23,24)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVHDRXSWSXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
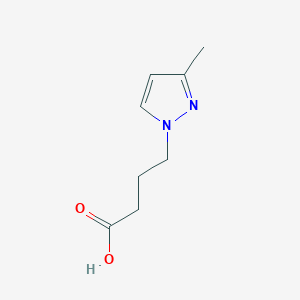
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

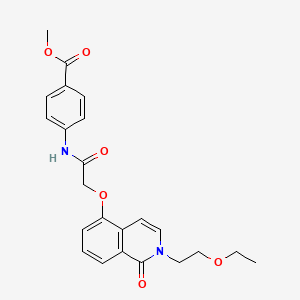
![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
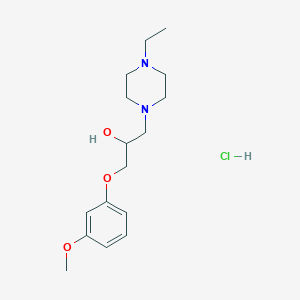
![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)
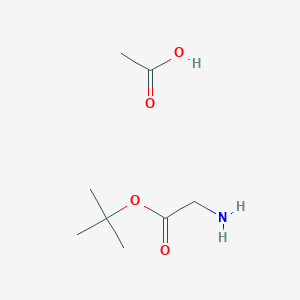
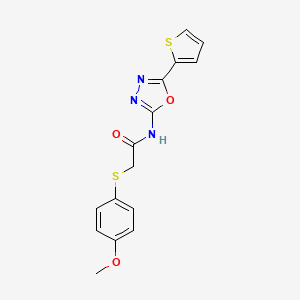
![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)
